molecular formula C21H21ClN4O B1683416 XRP44X CAS No. 729605-21-4

XRP44X

Cat. No.: B1683416
CAS No.: 729605-21-4
M. Wt: 380.9 g/mol
InChI Key: NPHPNBGYPKBDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XRP44X is an aryl pyrazole derivative that has gained attention in the scientific community due to its potent antitumor activity. It functions as a tubulin polymerization inhibitor by interacting with the colchicine binding site, thereby inhibiting the polymerization of tubulin. This compound has shown effective cytotoxic activity on a variety of cancer cell lines at low nanomolar concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XRP44X involves the formation of the aryl pyrazole core structure The specific synthetic routes and reaction conditions are detailed in various research articlesThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

XRP44X undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them valuable for further research .

Scientific Research Applications

XRP44X has a wide range of scientific research applications, including:

Mechanism of Action

XRP44X exerts its effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine binding site on tubulin, this compound prevents the formation of microtubules, which are essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to activate the c-JUN N-terminal kinase signaling pathway, enhancing the cytotoxic activity of natural killer cells .

Comparison with Similar Compounds

XRP44X is unique in its dual mechanism of action, affecting both tubulin polymerization and the Ras/ERK signaling pathway. Similar compounds include:

This compound stands out due to its ability to connect two important pathways involved in cell transformation, making it a valuable compound for cancer research and therapy .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHPNBGYPKBDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438402
Record name XRP44X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729605-21-4
Record name XRP44X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XRP44X
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XRP44X
Reactant of Route 2
Reactant of Route 2
XRP44X
Reactant of Route 3
Reactant of Route 3
XRP44X
Reactant of Route 4
XRP44X
Reactant of Route 5
Reactant of Route 5
XRP44X
Reactant of Route 6
Reactant of Route 6
XRP44X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.